![molecular formula C17H21NO2 B2944222 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one CAS No. 2418729-20-9](/img/structure/B2944222.png)
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one
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Description
Synthesis Analysis
The synthesis of aziridines can be achieved through various routes. One common method involves the reaction of equimolar amounts of ethylenimine or propylenimine with suitable substrates, such as benzonitrile N-oxides. Other approaches include the use of chloroximes or aromatic chloroximes as starting materials. These methods yield aziridin-1-yl oximes, which serve as precursors to different heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one consists of a naphthalene ring system fused with an aziridine moiety. The aziridine ring introduces strain due to its three-membered structure, resulting in unique reactivity. The bond angles within the aziridine ring deviate significantly from the normal hydrocarbon bond angle, leading to angle strain .
Chemical Reactions Analysis
Aziridines are known for their high reactivity toward nucleophiles due to the strain energy in the three-membered ring. They readily undergo ring-opening reactions with various nucleophiles. In the case of 7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one , these reactions may lead to the formation of alkylated products. The compound’s reactivity makes it a valuable building block for the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17-3-1-2-13-6-7-15(8-16(13)17)20-11-14-10-18(14)9-12-4-5-12/h6-8,12,14H,1-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGAYIEIWBPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC3CN3CC4CC4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
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